molecular formula C20H13N5O4S3 B2879944 2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 690251-03-7

2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B2879944
CAS No.: 690251-03-7
M. Wt: 483.54
InChI Key: KLHBDAOZUGYZCX-UHFFFAOYSA-N
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Description

The compound 2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide features a complex tricyclic core fused with a thiazole-sulfamoylphenyl substituent. Its structure comprises a 13-membered tricyclic system with two nitrogen atoms (1,8-diaza) and one sulfur atom (6-thia), forming a rigid scaffold.

Properties

IUPAC Name

2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O4S3/c26-17(15-11-14-18(31-15)23-16-3-1-2-9-25(16)19(14)27)22-12-4-6-13(7-5-12)32(28,29)24-20-21-8-10-30-20/h1-11H,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHBDAOZUGYZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves several steps. One common method involves the reaction of methyl aroylpyruvates with 2-(4-aminobenzenesulfamido)thiazole in glacial acetic acid in the presence of anhydrous sodium acetate . This reaction furnishes the desired compound with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tricyclic Core Modifications

A closely related compound, 6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (ZINC2433841), shares the tricyclic framework but differs in substituents:

  • Substituents : The benzyl and dimethoxyphenyl groups in ZINC2433841 contrast with the thiazolylsulfamoylphenyl group in the target compound. These differences may influence solubility, with the sulfamoyl group enhancing hydrophilicity .

Thiadiazole and Thiazole Derivatives

Compounds from Pharmacopeial Forum PF 43(1) (e.g., (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) highlight the importance of thiadiazole-thioether and thiazole motifs in antimicrobial agents .

Inhibitory Activity

Thiadiazole-carboxamide derivatives (e.g., compounds 3a–d) demonstrated ~40–60% inhibition at 50 µg/mL in bioassays . While the target compound’s activity remains uncharacterized, structural similarities imply comparable or enhanced potency due to its extended conjugation and sulfamoyl group.

Pharmacokinetic and Similarity Indexing

Using Tanimoto coefficient-based similarity indexing (as applied to aglaithioduline and SAHA in ), the target compound’s structural resemblance to known bioactive molecules can be quantified. For instance:

  • Thiazole-sulfamoyl group : Shared with pharmacopeial compounds (e.g., PF 43(1)), this group may confer similar absorption and metabolism profiles .
  • Tricyclic core: Likely to increase metabolic stability compared to monocyclic analogues, as seen in ZINC2433841 .

Data Tables

Table 1. Structural and Bioactivity Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Bioactivity (Inhibition % at 50 µg/mL) Reference
2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[...]-5-carboxamide 1,8-diaza-6-thia tricyclic Thiazol-2-ylsulfamoylphenyl Not reported This article
6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[...]-5-carboxamide (ZINC2433841) 1,6,8-triaza tricyclic Benzyl, dimethoxyphenyl Not reported
N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) Thiadiazole Phenyl 40–60%
(6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-...-carboxylic acid β-lactam-thiadiazole Tetrazolyl, thiadiazole-thioether Antimicrobial

Research Findings and Implications

  • Structural Insights : The tricyclic core and thiazole-sulfamoyl group position the target compound as a hybrid of antimicrobial thiadiazoles (e.g., ) and rigidified tricyclic systems (e.g., ).
  • Synthetic Challenges : The complex tricyclic system may require advanced cyclization strategies, as seen in SHELX-refined crystallographic studies .

Biological Activity

The compound 2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed overview of the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H13N3O5S2
  • Molecular Weight : 427.45 g/mol
  • Key Functional Groups :
    • Thiazole moiety
    • Sulfonamide group
    • Diazatricyclo framework

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . The following findings summarize its efficacy against various cancer cell lines:

Cancer Type GI50 (µM) Reference
Colon Cancer0.41 – 0.69
Melanoma0.48 – 13.50
Ovarian Cancer0.25 – 5.01

The compound has demonstrated significant cytotoxicity in the National Cancer Institute (NCI) screening against a panel of 60 cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes and pathways associated with tumor growth and proliferation. For instance, similar thiazole-containing compounds have been shown to inhibit acetylcholinesterase (AChE), which may contribute to their anticancer properties by modulating neurotransmitter levels and influencing cancer cell signaling pathways .

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties. For example, thiazole derivatives are known for their antibacterial and antifungal activities due to their ability to disrupt microbial cell wall synthesis and function .

Toxicity and Safety Profile

While the anticancer activity is promising, it is essential to evaluate the toxicity profile of such compounds thoroughly. Preliminary studies suggest that while these compounds exhibit potent biological activities, they may also present cytotoxic effects at higher concentrations .

Study 1: Synthesis and Evaluation

In a recent study published in Pharmaceutical Research, researchers synthesized a series of thiazole derivatives and evaluated their biological activities through in vitro assays against various cancer cell lines . The results indicated that modifications in the thiazole ring significantly enhanced the anticancer activity compared to unmodified analogs.

Study 2: Structure-Activity Relationship (SAR)

Another study focused on elucidating the structure-activity relationship (SAR) among related compounds revealed that specific substitutions on the thiazole ring could lead to increased potency against specific cancer types . This highlights the importance of chemical modifications in developing more effective therapeutic agents.

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